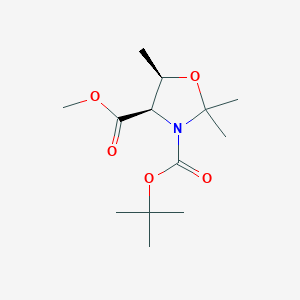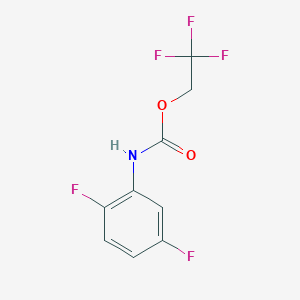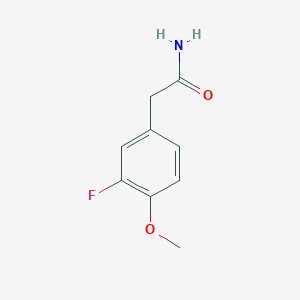![molecular formula C13H11F3N2 B1439199 Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine CAS No. 1021109-46-5](/img/structure/B1439199.png)
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine
Übersicht
Beschreibung
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine (P3TPM) is an important amine compound with numerous applications in science and industry. It is a colorless, crystalline solid with a melting point of 91-92°C and a boiling point of 197-198°C. It is soluble in water and organic solvents, and can be used as a reagent in organic synthesis. P3TPM is a versatile compound, with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine: and its derivatives, such as trifluoromethylpyridines (TFMP), play a significant role in the agrochemical industry. They are primarily used in the protection of crops from pests. The introduction of fluazifop-butyl marked the beginning of TFMP derivatives in the agrochemical market, and since then, over 20 new TFMP-containing agrochemicals have been named . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these derivatives.
Pharmaceutical Applications
Several TFMP derivatives are utilized in the pharmaceutical industry. To date, five pharmaceutical products containing the TFMP moiety have been approved, and many more are undergoing clinical trials . These compounds are often used due to their unique properties imparted by the fluorine atoms, which can significantly affect the biological activity and physical properties of the compounds.
Synthesis of Chemical Intermediates
TFMP derivatives are in high demand as chemical intermediates for synthesizing various crop-protection products. One such derivative, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), is extensively used for this purpose . The methods for synthesizing these intermediates are crucial for developing new agrochemicals.
FDA-Approved Drugs
The trifluoromethyl group, a key component in Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine, is found in several FDA-approved drugs. These drugs cover a wide range of diseases and disorders, showcasing the importance of the trifluoromethyl group in medicinal chemistry .
Anticancer Drug Development
The compound’s derivatives have been evaluated for their kinase inhibitory activity, which is a validated target for anticancer drug discovery. This highlights the potential of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine in the development of new anticancer therapies .
Analgesic Potential
Research has also been conducted on the analgesic potential of derivatives of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine. This suggests possible applications in developing new pain management drugs .
Eigenschaften
IUPAC Name |
pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)11-5-1-3-9(7-11)12(17)10-4-2-6-18-8-10/h1-8,12H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJHXOOPEBTWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



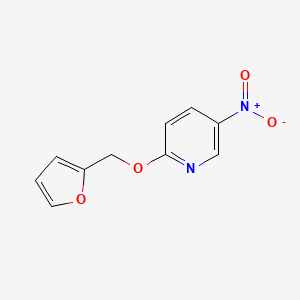
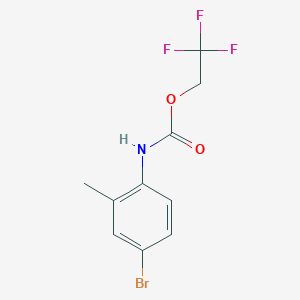

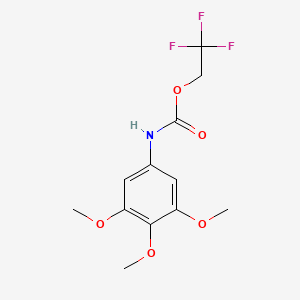
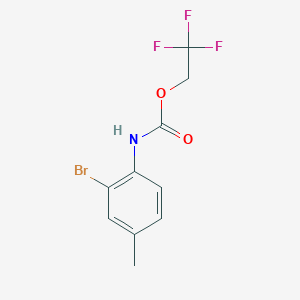
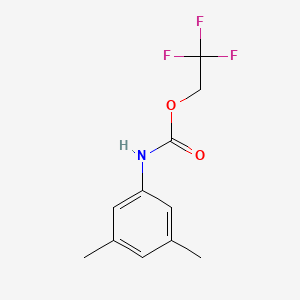
![2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1439131.png)
![tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B1439133.png)

![5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1439135.png)
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1439136.png)
